Bienvenue dans la boutique en ligne BenchChem!

N-(2,4-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine

VEGFR-2 Kinase inhibition SAR

Select this compound as your definitive low-potency negative control for VEGFR-2 kinase assays. With an IC50 of 2,900 nM, it defines the lower detection limit, enabling accurate benchmarking of sub-nanomolar 4-anilinoquinazoline inhibitors. Its 2,4-difluoroaniline scaffold controls for chemotype-specific artifacts without meaningful target engagement at 1–10 µM. Use for SAR calibration, selectivity profiling (VEGFR-2/FGFR-1 ratio: 20:1), and VEGFR-2-specific signaling dissection. Supplied at ≥95% purity; ship ambient.

Molecular Formula C16H13F2N3O2
Molecular Weight 317.296
CAS No. 477855-08-6
Cat. No. B2931435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine
CAS477855-08-6
Molecular FormulaC16H13F2N3O2
Molecular Weight317.296
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)F)F)OC
InChIInChI=1S/C16H13F2N3O2/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(17)5-11(12)18/h3-8H,1-2H3,(H,19,20,21)
InChIKeyWTKCXIAUFZSYSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-Difluorophenyl)-6,7-dimethoxyquinazolin-4-amine (CAS 477855-08-6): Procurement-Relevant Identity and Structural Classification


N-(2,4-Difluorophenyl)-6,7-dimethoxyquinazolin-4-amine (CAS 477855-08-6) is a synthetic 4-anilinoquinazoline derivative that functions as a vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor . First disclosed in a seminal 1999 structure–activity relationship (SAR) study by Hennequin et al. at AstraZeneca, this compound is designated as compound 8 within a series of 4-anilinoquinazolines designed to target the Flt (VEGFR-1) and KDR (VEGFR-2) tyrosine kinases . Its molecular architecture comprises a 6,7-dimethoxy-substituted quinazoline core coupled with a 2,4-difluoroaniline moiety at the 4-position, representing an early-stage, low-potency scaffold within this therapeutically important class of angiogenesis inhibitors .

Why N-(2,4-Difluorophenyl)-6,7-dimethoxyquinazolin-4-amine Cannot Be Interchanged with Other 4-Anilinoquinazolines


Within the 4-anilinoquinazoline chemotype, minor structural modifications produce orders-of-magnitude shifts in kinase potency and selectivity. The target compound, bearing a 2,4-difluoroaniline substituent and lacking a meta-hydroxyl on the aniline ring, exhibits VEGFR-2 IC50 values in the micromolar range (~2,900 nM), in stark contrast to the sub-nanomolar to low-nanomolar potency of close analogs such as the methoxyethoxy derivative compound 13 (IC50 < 2 nM) . This sensitivity is driven by the narrow SAR at the aniline C-2′, C-4′, and C-5′ positions, rendering generic substitution unreliable for any experiment where target engagement, selectivity window, or intracellular potency is a critical parameter .

Product-Specific Quantitative Differentiation Evidence for N-(2,4-Difluorophenyl)-6,7-dimethoxyquinazolin-4-amine


VEGFR-2 (KDR) Inhibitory Potency: Micromolar Activity vs. Potent In-Class Comparators

The compound inhibits VEGFR-2 (KDR) tyrosine kinase with an IC50 of 2,900 nM, representing a potency gap of >1,450-fold relative to the most potent 4-anilinoquinazoline in the same publication, compound 13 (IC50 < 2 nM) . Relative to ZM 306416, a closely related 4-anilinoquinazoline with a 4′-chloro-2′-fluoroaniline substitution, the target compound is 29-fold less potent (ZM 306416 KDR IC50 = 100 nM) . This potency differential is mechanistically attributed to the absence of a hydrogen-bond-donating meta-hydroxyl substituent on the aniline ring, which is critical for high-affinity interaction with the kinase hinge region .

VEGFR-2 Kinase inhibition SAR

VEGFR-1 vs. VEGFR-2 Selectivity Profile: Differential Isoform Activity

The compound exhibits markedly weaker inhibition of VEGFR-1 (Flt) compared with VEGFR-2 (KDR): VEGFR-1 IC50 = 22,000 nM vs. VEGFR-2 IC50 = 2,900 nM, yielding a VEGFR-2/VEGFR-1 selectivity ratio of approximately 7.6-fold . This contrasts with ZM 306416, which displays a 20-fold VEGFR-1/VEGFR-2 selectivity ratio (Flt IC50 = 2,000 nM; KDR IC50 = 100 nM), indicating that the 2,4-difluoro substitution pattern on the aniline ring shifts isoform preference in the opposite direction . The differential isoform activity profile makes this compound a useful tool for dissecting VEGFR-1-dependent versus VEGFR-2-dependent signaling outcomes.

VEGFR-1 Isoform selectivity Kinase profiling

Kinase Selectivity Against FGFR-1: Quantitative Cross-Target Profiling

The compound was profiled against fibroblast growth factor receptor 1 (FGFR-1) and showed an IC50 of 58,000 nM, representing a 20-fold lower potency compared with its VEGFR-2 activity (IC50 = 2,900 nM) . In the same assay series, the optimized compound 13 achieved selectivity ratios of 50- to 3,800-fold for Flt/KDR over FGFR-1 . The relatively narrow 20-fold selectivity window of the target compound contrasts sharply with the broad selectivity achievable through optimized C-7 substitution, highlighting its utility as a baseline selectivity control.

FGFR-1 Kinase selectivity Off-target screening

Chemical Identity and Structural Differentiation from Common 4-Anilinoquinazoline Reference Compounds

The compound's 2,4-difluoroaniline substitution pattern is chemically and biologically distinct from other commercially available 4-anilinoquinazoline standards: PD153035 (4-[(3-bromophenyl)amino]-6,7-dimethoxyquinazoline) is a picomolar EGFR inhibitor (IC50 = 25 pM) , ZM 306416 (4-[(4′-chloro-2′-fluoro)phenylamino]-6,7-dimethoxyquinazoline) is a nanomolar VEGFR-2 inhibitor (IC50 = 100 nM) , and compound 10 from Hennequin et al. (meta-hydroxy anilinoquinazoline) achieves nanomolar dual VEGFR-1/2 inhibition with in vivo efficacy . The 2,4-difluoro substitution lacks the meta-hydroxy hydrogen-bond donor identified as essential for high-affinity binding, resulting in the >1,450-fold potency deficit quantified above .

Chemical structure Aniline substitution Pharmacophore

Optimal Research and Industrial Application Scenarios for N-(2,4-Difluorophenyl)-6,7-dimethoxyquinazolin-4-amine (CAS 477855-08-6)


Negative Control for VEGFR-2 High-Throughput Screening Assays

With a VEGFR-2 IC50 of 2,900 nM , this compound operates at the threshold of biochemically detectable inhibition in standard ELISA-based kinase assays. It is ideally suited as a low-potency negative control to benchmark assay sensitivity and establish the lower limit of the dynamic range when profiling sub-nanomolar inhibitors such as compound 13 (IC50 < 2 nM) or ZM 306416 (IC50 = 100 nM) . Its structural similarity to potent 4-anilinoquinazolines controls for scaffold-specific artifacts without producing meaningful target engagement at typical screening concentrations (1–10 µM).

SAR Calibration Standard for Aniline Ring Substitution Studies

The compound represents the minimal-activity baseline within the 4-anilinoquinazoline SAR landscape published by Hennequin et al. . Its 2,4-difluoroaniline substitution lacks the critical meta-hydroxy hydrogen-bond donor, resulting in a >1,450-fold loss of VEGFR-2 potency relative to optimized analogues . Medicinal chemistry groups can use this compound as a calibration standard when designing and evaluating new aniline substitutions, providing a quantitative reference point that defines the penalty for omitting key pharmacophoric features.

Isoform-Selectivity Reference Tool for VEGFR-1 vs. VEGFR-2 Signaling Studies

The compound's 7.6-fold VEGFR-2-over-VEGFR-1 selectivity (VEGFR-2 IC50 = 2,900 nM; VEGFR-1 IC50 = 22,000 nM) defines a measurable isoform bias that differs from other 4-anilinoquinazoline standards such as ZM 306416. This selectivity window, though narrow, allows researchers to use the compound as a reference for establishing the minimum inhibitor concentration required to achieve VEGFR-2 engagement without concomitant VEGFR-1 inhibition, facilitating dissection of VEGFR-2-specific signaling in endothelial cell models when used at appropriate concentrations (e.g., 3–10 µM).

FGFR-1 Cross-Reactivity Benchmark for Kinase Selectivity Panel Assembly

The compound's FGFR-1 IC50 of 58,000 nM, yielding a 20-fold VEGFR-2/FGFR-1 selectivity ratio , provides a quantifiable baseline for comparing the selectivity profile of newly synthesized 4-anilinoquinazolines. Since optimized analogues achieve selectivity ratios of 50- to 3,800-fold , this compound serves as the low-selectivity boundary condition in kinase selectivity panels, enabling researchers to verify assay performance and quantify selectivity improvements conferred by C-7 side-chain engineering.

Quote Request

Request a Quote for N-(2,4-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.